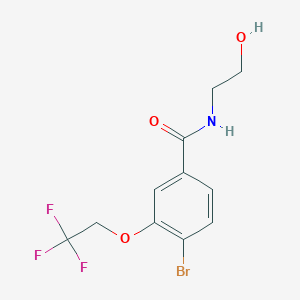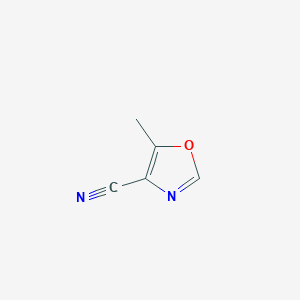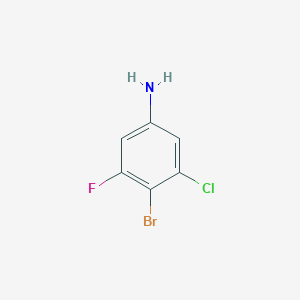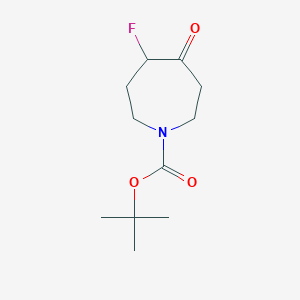
4-Amino-3-chloro-5-fluorobenzonitrile
Overview
Description
4-Amino-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
The synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction and halogenation steps. For example, a precursor such as 4-nitrobenzonitrile can be reduced to 4-aminobenzonitrile, which is then subjected to chlorination and fluorination reactions under controlled conditions to yield the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specific catalysts and solvents to improve yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
4-Amino-3-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups. For example, the amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl structures.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Amino-3-chloro-5-fluorobenzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It is a valuable building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
4-Amino-3-chloro-5-fluorobenzonitrile can be compared with other substituted benzonitriles, such as:
4-Amino-3-chlorobenzonitrile: Lacks the fluoro group, which may affect its reactivity and applications.
4-Amino-5-fluorobenzonitrile:
3-Chloro-5-fluorobenzonitrile: Lacks the amino group, which significantly alters its reactivity and applications.
The presence of all three substituents (amino, chloro, and fluoro) in this compound makes it unique, offering a combination of properties that can be tailored for specific applications.
Properties
IUPAC Name |
4-amino-3-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAFIBAPFADXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)


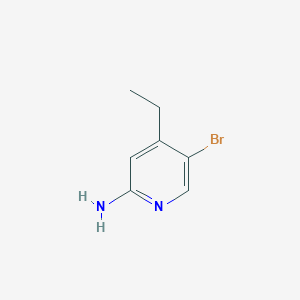
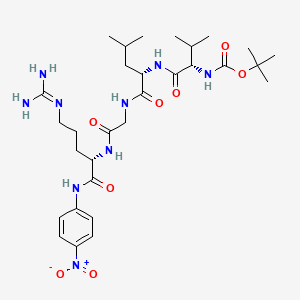
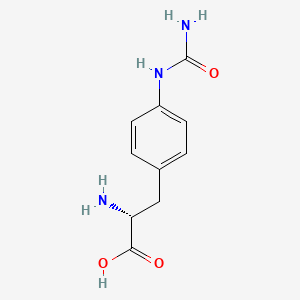
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)



